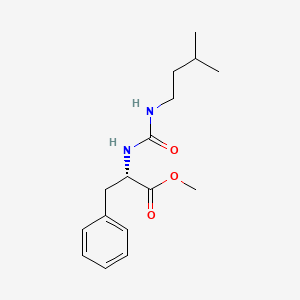
methyl (2S)-2-(3-methylbutylcarbamoylamino)-3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “methyl (2S)-2-(3-methylbutylcarbamoylamino)-3-phenylpropanoate” is a complex organic molecule. It contains a methyl group , which is one of the common structural units of organic compounds, consisting of three hydrogen atoms bonded to a carbon atom . It also contains a carbonyl group , a divalent chemical unit consisting of a carbon © and an oxygen (O) atom connected by a double bond .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized using methods such as the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The presence of a methyl group and a carbonyl group would contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. The carbonyl group can enter into a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, compounds containing a carbonyl group have higher melting and boiling points than hydrocarbons containing the same number of carbon atoms and are more soluble in polar solvents such as water .Eigenschaften
IUPAC Name |
methyl (2S)-2-(3-methylbutylcarbamoylamino)-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-12(2)9-10-17-16(20)18-14(15(19)21-3)11-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H2,17,18,20)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCPDSHIRMVEGL-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)NC(CC1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCNC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-2-(3-methylbutylcarbamoylamino)-3-phenylpropanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(4-methoxyanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B2793017.png)
![8-{[(1E)-2-(4-ethoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(methylethyl)-1,3,7-t rihydropurine-2,6-dione](/img/no-structure.png)
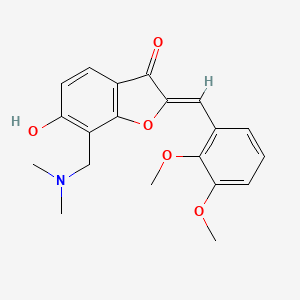
![[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2793022.png)
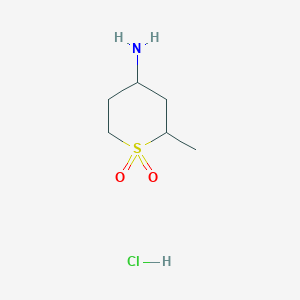
![1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2793026.png)
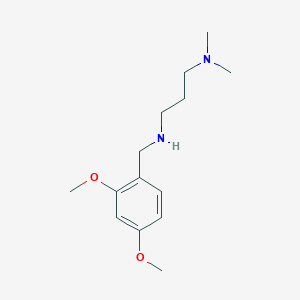
![1-{4-[2-Methoxy-6-(trifluoromethyl)pyridin-3-yl]phenyl}azetidin-2-one](/img/structure/B2793028.png)
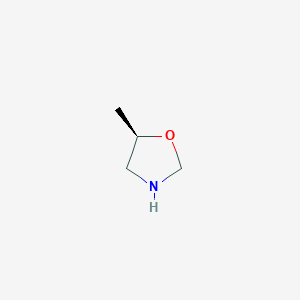
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-chloroethyl)sulfamoyl)benzamide](/img/structure/B2793034.png)
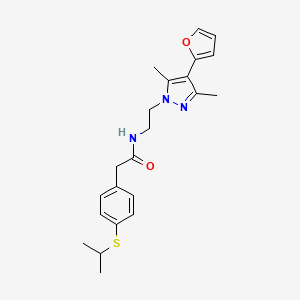
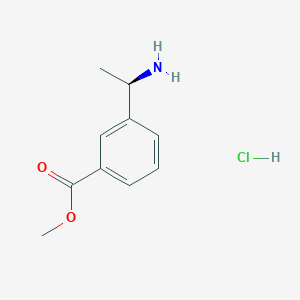
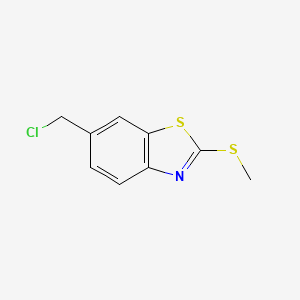
![2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine](/img/structure/B2793040.png)